molecular formula C26H19FN4O2 B1678045 Pranazepide CAS No. 150408-73-4

Pranazepide

Cat. No.: B1678045
CAS No.: 150408-73-4
M. Wt: 438.5 g/mol
InChI Key: WKJDXKWFGJWGAS-XMMPIXPASA-N
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Description

Preparation Methods

The synthesis of Pranazepide involves several steps, starting from the appropriate indole and benzodiazepine derivatives. The key steps include:

    Formation of the indole-2-carboxamide: This involves the reaction of an indole derivative with a suitable carboxylic acid derivative.

    Cyclization to form the benzodiazepine ring: This step involves the cyclization of the intermediate to form the benzodiazepine ring system.

    Introduction of the fluorophenyl group:

The industrial production methods for this compound are not extensively documented, but they likely involve optimization of the above synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Pranazepide undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Pranazepide exerts its effects by antagonizing cholecystokinin receptors. This inhibition prevents the binding of cholecystokinin, a peptide hormone that stimulates digestion and pancreatic enzyme secretion. By blocking these receptors, this compound can reduce the secretion of digestive enzymes and alleviate symptoms associated with digestive disorders .

Comparison with Similar Compounds

Pranazepide is unique in its specific antagonistic action on cholecystokinin receptors. Similar compounds include:

This compound stands out due to its specific action on cholecystokinin receptors, making it particularly useful in the study of digestive disorders and pancreatitis.

Properties

CAS No.

150408-73-4

Molecular Formula

C26H19FN4O2

Molecular Weight

438.5 g/mol

IUPAC Name

N-[(11S)-9-(2-fluorophenyl)-12-oxo-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]-1H-indole-2-carboxamide

InChI

InChI=1S/C26H19FN4O2/c27-19-10-3-2-8-17(19)22-18-9-5-7-15-12-13-31(23(15)18)26(33)24(29-22)30-25(32)21-14-16-6-1-4-11-20(16)28-21/h1-11,14,24,28H,12-13H2,(H,30,32)/t24-/m1/s1

InChI Key

WKJDXKWFGJWGAS-XMMPIXPASA-N

SMILES

C1CN2C(=O)C(N=C(C3=CC=CC1=C32)C4=CC=CC=C4F)NC(=O)C5=CC6=CC=CC=C6N5

Isomeric SMILES

C1CN2C(=O)[C@H](N=C(C3=CC=CC1=C32)C4=CC=CC=C4F)NC(=O)C5=CC6=CC=CC=C6N5

Canonical SMILES

C1CN2C(=O)C(N=C(C3=CC=CC1=C32)C4=CC=CC=C4F)NC(=O)C5=CC6=CC=CC=C6N5

Appearance

Solid powder

Key on ui other cas no.

150408-73-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FK 480
FK480
FR 120480
FR-120480
FR120480
N-(1-(2-fluorophenyl)-3,4,6,7-tetrahydro-4-oxo-pyrrolo(3,2,1-jk)(1,4)benzodiazepin-3-yl)-1H-indole-2-carboxamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pranazepide
Reactant of Route 2
Pranazepide

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